2-(3-tert-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-tert-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. This compound is particularly valuable due to its stability and reactivity, making it a useful building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-tert-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-tert-butoxy-5-fluorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-tert-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
Oxidation: 3-tert-Butoxy-5-fluorophenylboronic acid.
Reduction: 3-tert-Butoxy-5-fluorophenylmethanol.
Substitution: Various substituted phenyl derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
2-(3-tert-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: It serves as a precursor in the synthesis of boron-containing drugs, which are investigated for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(3-tert-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. Additionally, the presence of the tert-butoxy and fluorophenyl groups enhances the compound’s stability and reactivity, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(tert-butoxy)phenylboronic acid: Similar in structure but lacks the dioxaborolane moiety.
(3-(tert-butoxy)-5-fluorophenyl)methanol: Contains a hydroxyl group instead of the boron-containing dioxaborolane ring.
Uniqueness
2-(3-tert-Butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in cross-coupling reactions and other synthetic applications where traditional boronic acids may not be as effective .
Properties
IUPAC Name |
2-[3-fluoro-5-[(2-methylpropan-2-yl)oxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFO3/c1-14(2,3)19-13-9-11(8-12(18)10-13)17-20-15(4,5)16(6,7)21-17/h8-10H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFPEBHZXKWOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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